(Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-23-17-8-5-7-14(11-17)18-13-25-20(22-18)16(12-21)10-15-6-3-4-9-19(15)24-2/h3-11,13H,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOHEOKDEBACAW-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476668-96-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 348.4 g/mol. Its structure features a thiazole ring connected to methoxyphenyl groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 476668-96-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of the compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines. The compound exhibited IC50 values that were notably lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Mechanism of Action:
The proposed mechanisms include:
- Induction of apoptosis through modulation of apoptotic pathways.
- Inhibition of specific kinases involved in cancer cell proliferation.
A study reported that the compound inhibited CDK1/Cyclin A2 and other tyrosine kinases, leading to reduced cell viability in treated cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, (Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has shown promising antimicrobial activity. It was evaluated against various pathogens, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for certain derivatives . The compound also displayed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Case Studies
- Cytotoxicity Assays:
- Antimicrobial Efficacy:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of thiazole, including those similar to (Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, show effectiveness against various bacterial strains. For instance, sulfonamide derivatives with thiazole moieties have been reported to possess potent antibacterial activity against Escherichia coli and Klebsiella pneumoniae .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 19.8 ± 0.4 | 250 |
| Compound B | K. pneumoniae | 20.4 ± 0.9 | 250 |
| (Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | TBD | TBD |
Cancer Research
The compound's structure suggests potential for anticancer activity. Thiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including the modulation of angiogenesis pathways . The incorporation of methoxy groups may enhance bioavailability and target specificity.
Synthesis of Functional Materials
The unique properties of (Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile make it a suitable candidate for synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable interactions with other organic molecules allows for the development of materials with tailored properties for applications in electronics and photonics .
Case Study: Polymer Blends
Recent studies have focused on blending this compound with conducting polymers to enhance electrical conductivity and mechanical strength. The results indicate that incorporating thiazole derivatives into polymer matrices significantly improves their performance in electronic devices.
Comparison with Similar Compounds
Structural Analogues in the Acrylonitrile-Thiazole Family
Substituent Variations on the Thiazole Ring
- (Z)-3-(3-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2k) This compound () shares the acrylonitrile-thiazole backbone but differs in substituents: the thiazole’s 4-position has a trifluoromethoxy group instead of a 3-methoxyphenyl group. The 3-methoxyphenyl substituent on the acrylonitrile moiety is retained. Physical Properties: Melting point = 82–85°C; yield = 61% .
(Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
This analog () replaces the target’s 3-methoxyphenyl group on the thiazole with a 4-fluorophenyl group and introduces a hydroxyl group on the acrylonitrile’s phenyl ring.
Variations in the Acrylonitrile Substituents
(Z)-3-(4-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2j)
This compound () positions the methoxy group on the acrylonitrile’s phenyl ring at the 4-position instead of the 2-position.(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
This analog () replaces the acrylonitrile’s 2-methoxyphenyl group with an indole ring and introduces trimethoxy substituents on the phenyl group.
Table 1: Comparative Data for Select Analogs
Key Observations:
Methoxy vs. Trifluoromethoxy Groups : Compounds with trifluoromethoxy substituents (e.g., 1a2j, 1a2k) exhibit lower melting points compared to hydroxyl- or trimethoxy-substituted analogs, likely due to reduced crystallinity from steric and electronic effects .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | Thiourea, α-haloketone | Ethanol | 70 | 65–75 |
| Acrylonitrile coupling | K₂CO₃, DMF | DMF | 80 | 50–60 |
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to:
- Identify Reactive Sites : The acrylonitrile group and thiazole nitrogen exhibit high electrophilicity, favoring nucleophilic attack .
- Thermochemical Stability : Calculate Gibbs free energy changes (ΔG) for tautomerization or isomerization pathways .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility .
Q. Table 2: DFT-Derived Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO | -6.2 | Electron-donating capacity |
| LUMO | -2.8 | Electron-accepting capacity |
| Band Gap | 3.4 | Kinetic stability |
Basic: Which spectroscopic techniques validate structural integrity?
Answer:
- NMR : ¹H NMR confirms Z-configuration via coupling constants (J = 10–12 Hz for trans-alkene protons). Aromatic protons appear as multiplet signals at δ 6.8–7.5 ppm .
- IR : Nitrile stretch at ~2220 cm⁻¹ and C=S vibration at ~680 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 377 [M+H]⁺ with fragmentation patterns matching thiazole cleavage .
Advanced: What mechanistic insights explain contradictory biological activity data?
Answer: Discrepancies arise from:
- Isomerization : Z/E interconversion under physiological conditions alters binding affinity. Monitor via HPLC (C18 column, acetonitrile/water) .
- Metabolic Stability : Cytochrome P450 interactions vary due to methoxy group positioning. Use hepatic microsome assays to quantify half-life .
- Target Selectivity : Molecular docking (AutoDock Vina) reveals differential binding to kinase vs. protease active sites. MD simulations (AMBER) assess binding mode stability .
Basic: How to mitigate common side reactions during synthesis?
Answer:
- Oxygen Sensitivity : Conduct reactions under N₂ to prevent acrylonitrile oxidation .
- Byproduct Formation : Add scavengers (e.g., thiourea) to trap halogen intermediates during thiazole synthesis .
- Isomer Control : Use Z-selective Wittig conditions (e.g., Ph₃P=CHCO₂Et) and low temperatures (0–5°C) .
Advanced: What crystallographic strategies resolve steric effects in the solid state?
Answer:
- Single-Crystal X-ray Diffraction : SHELX software refines unit cell parameters to analyze dihedral angles between thiazole and methoxyphenyl groups. High-resolution data (R-factor < 0.05) reveals π-π stacking distances (~3.5 Å) .
- Polymorphism Screening : Use solvent-drop grinding with 10 solvents (e.g., acetone, toluene) to identify stable polymorphs .
Q. Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.2, b=10.5, c=12.3 |
| Z’ | 1 |
Advanced: How do substituents modulate biological activity?
Answer: Structure-activity relationship (SAR) studies show:
- Methoxy Positioning : 3-Methoxy on thiazole enhances antimicrobial activity (MIC = 8 µg/mL) by improving membrane penetration .
- Nitrile Group : Replacing CN with COOH reduces cytotoxicity (IC₅₀ increases from 12 µM to >50 µM in MCF-7 cells) .
Basic: What are standard protocols for stability testing?
Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Nitrile hydrolysis is the primary pathway .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm); observe <5% degradation after 48 hours .
Advanced: Can QSAR models optimize pharmacokinetic properties?
Answer: Quantitative SAR (QSAR) using Molinspiration or SwissADME predicts:
- LogP : ~3.1 (optimal for blood-brain barrier penetration) .
- Bioavailability : 55% due to moderate solubility (2.1 mg/mL in PBS) .
Basic: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Scale-Up Adjustments : Replace batch reactors with continuous flow systems to improve heat/mass transfer .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and enhance turnover number (TON > 500) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
